molecular formula C9H16N4O B11736773 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide

4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11736773
M. Wt: 196.25 g/mol
InChI Key: MVGPHEVFBIXQMA-UHFFFAOYSA-N
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Description

4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-3-pyrazolecarboxylic acid with butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the carboxamide functionality enhances its potential interactions with biological targets and its versatility in synthetic applications .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-amino-N-butyl-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C9H16N4O/c1-3-4-5-11-9(14)8-7(10)6-13(2)12-8/h6H,3-5,10H2,1-2H3,(H,11,14)

InChI Key

MVGPHEVFBIXQMA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=NN(C=C1N)C

Origin of Product

United States

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